molecular formula C21H17NO B8429629 N-(Phenylmethyl)-9H-fluorene-9-carboxamide

N-(Phenylmethyl)-9H-fluorene-9-carboxamide

Cat. No.: B8429629
M. Wt: 299.4 g/mol
InChI Key: MWGFCLUDMRENNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylmethyl)-9H-fluorene-9-carboxamide is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-benzyl-9H-fluorene-9-carboxamide

InChI

InChI=1S/C21H17NO/c23-21(22-14-15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2,(H,22,23)

InChI Key

MWGFCLUDMRENNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9-fluorene carboxylic acid (2.10 g, 10.0 mmol) in 50 mL of CH2Cl2 was treated with oxalyl chloride in dichloromethane (6.0 mL, 12.0 mmol) and two drops of DMF. After 0.75 h, the mixture was concentrated under reduced pressure to give a white solid. The solid was diluted with 50 mL of CH2Cl2, cooled to 0° C., treated with benzylamine (1.17 g, 11.0 mmol) and pyridine (0.87 g, 11 mmol). The transparent yellow solution was stirred for 3 h at room temperature and diluted with ethyl acetate and water. The organic fraction was dried over Na2SO4 and concentrated to a white solid. The solid purified by trituration with hexanes and recrystalization from hot methanol to give 2.60 g (86%) of title compound as white flakes. mp 195°-200° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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50 mL
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solvent
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catalyst
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6 mL
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solvent
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1.17 g
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reactant
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0.87 g
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reactant
Reaction Step Two
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50 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Yield
86%

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